molecular formula C10H8BrNO2S B15058887 Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B15058887
M. Wt: 286.15 g/mol
InChI Key: WXCIKLLQRVIERU-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a brominated heterocyclic ester featuring a benzo[d]thiazole core substituted with a bromine atom at position 7 and an ethyl ester group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity imparted by the bromine substituent and the versatility of the ester moiety in further functionalization. Its synthesis typically involves condensation reactions between brominated aromatic aldehydes and thiol-containing precursors under basic conditions, as exemplified in analogous syntheses of ethyl thiazole carboxylates .

Properties

IUPAC Name

ethyl 7-bromo-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIKLLQRVIERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-61-5) features a benzothiazole scaffold with a bromine atom at position 7 and an ethyl ester group at position 2. Its molecular formula is C₁₀H₈BrNO₂S , with a molecular weight of 286.14 g/mol . The bromine substituent enhances electrophilic reactivity, making the compound valuable for cross-coupling reactions, while the ester group allows further derivatization. Key spectral data includes a distinctive carbonyl stretch at ~1,700 cm⁻¹ (IR) and aromatic proton signals between δ 7.5–8.5 ppm (¹H NMR).

Synthetic Routes and Methodologies

Direct Bromination-Cyclization Approach

This one-pot method combines bromination and cyclization steps using methyl 4-aminobenzoate as the starting material. In a representative procedure:

  • Thiocyanation : Methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN, 4 equiv) in glacial acetic acid at room temperature for 45 minutes.
  • Bromination : Bromine (2 equiv) in acetic acid is added dropwise at 10°C, followed by stirring overnight.
  • Cyclization : The reaction mixture is neutralized with NH₃ (pH 8) to precipitate the product.

Key Observations :

  • Yields range from 60–75% depending on bromine addition rate.
  • The ester group at position 2 directs bromination to position 7 via resonance and steric effects.
  • Over-bromination is mitigated by maintaining temperatures below 15°C during bromine addition.

Multi-Step Synthesis via α-Bromoketone Intermediates

A modular approach involves synthesizing α-bromoketones followed by cyclization with ethyl thiooxamate:

  • Bromination of Ketones : Ketone precursors (e.g., 43 ) are treated with N-bromosuccinimide (NBS) in dichloromethane to yield α-bromoketones (44 ).
  • Cyclization : Reaction of α-bromoketones with ethyl thiooxamate in ethanol under reflux forms the benzothiazole core (45 ).
  • Esterification : Subsequent treatment with ethyl chloroformate introduces the ethyl ester group.

Advantages :

  • Higher regioselectivity (>90%) due to controlled bromination.
  • Compatibility with sensitive functional groups (e.g., amines, ethers).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison
Parameter Direct Bromination-Cyclization Multi-Step Synthesis
Starting Material Methyl 4-aminobenzoate Custom ketone precursors
Reaction Steps 1 3
Yield 60–75% 45–65%
Regioselectivity Moderate High
Scalability Suitable for gram-scale Limited by precursor

Critical Insights :

  • The direct method offers simplicity but risks over-bromination, necessitating precise stoichiometry.
  • Multi-step synthesis allows tailored modifications but requires additional purification steps, reducing overall yield.

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Acetic acid is preferred for thiocyanation due to its ability to stabilize intermediates via hydrogen bonding.
  • Cyclization in ethanol at reflux (78°C) enhances reaction rates but may degrade heat-sensitive products.

Purification Techniques

  • Neutralization precipitation (using NH₃) effectively isolates the product but may entrap impurities.
  • Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity but is less feasible for large batches.

Recent Advances and Alternative Strategies

Palladium-Catalyzed Cross-Coupling

Post-synthetic modifications using Suzuki-Miyaura coupling enable aryl group introduction at position 7. For example:

  • This compound reacts with arylboronic acids in the presence of Pd(OAc)₂/Xantphos to yield biaryl derivatives.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A prototype procedure achieved 85% yield in 15 minutes using KSCN and bromine in acetic acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues within the Benzothiazole Class

Substituent Position and Electronic Effects
  • Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate : Replacing bromine at position 7 with chlorine at position 6 reduces steric bulk and alters electronic properties. Chlorine’s lower electronegativity compared to bromine may decrease electrophilic substitution reactivity, impacting applications in cross-coupling reactions .
Ester Group Variations
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. For example, ethyl thiazole-2-carboxylate derivatives (e.g., 239 ) resist rapid decarboxylation under basic conditions longer than methyl analogues, though hydrolysis remains challenging .

Table 1: Comparison of Benzothiazole Esters

Compound Substituent (Position) Ester Group Stability Under Hydrolysis Key Applications
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate Br (7) Ethyl Moderate* Pharmaceuticals, Materials
Methyl 7-methylbenzo[d]thiazole-2-carboxylate CH₃ (7) Methyl High Drug candidates
Ethyl 4-(2,4-dimethoxyphenyl)thiazole-2-carboxylate Dimethoxyphenyl (4) Ethyl Low (rapid decarboxylation) Intermediate synthesis

*Predicted based on analogous ethyl ester behavior .

Brominated Heterocycles with Varied Cores

Thiazole vs. Thiophene Derivatives
  • Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate : Replacing the thiazole’s nitrogen with a sulfur atom (thiophene) increases electron density, enhancing π-π stacking in materials science. However, the absence of a nitrogen heteroatom limits hydrogen-bonding interactions critical in drug-receptor binding .
Thiadiazole Derivatives
  • 4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine : The thiadiazole core introduces two additional nitrogen atoms, creating a stronger electron-deficient system. This property is exploited in photovoltaic materials, though the morpholine substituent reduces reactivity compared to ester groups .

Table 2: Brominated Heterocycles with Diverse Cores

Compound Core Structure Key Functional Group Reactivity Profile Applications
This compound Benzothiazole Ethyl ester Electrophilic substitution Drug synthesis
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Benzothiophene Ethyl ester π-π stacking Organic electronics
4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine Benzothiadiazole Morpholine Electron-deficient Photovoltaics

Stability and Reactivity in Functionalization

  • Ester Hydrolysis: this compound is expected to undergo hydrolysis to the carboxylic acid under strong basic conditions, similar to ethyl thiazole-2-carboxylate derivatives. However, the bromine atom may stabilize the intermediate via resonance, delaying decarboxylation compared to non-halogenated analogues .
  • Cross-Coupling Reactions: The bromine at position 7 enables Suzuki-Miyaura coupling, a feature absent in non-brominated or chloro-substituted derivatives. This reactivity is critical for constructing biaryl systems in drug discovery .

Biological Activity

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a bromine substituent and an ethyl carboxylate group. The molecular structure contributes to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through binding at active sites. The bromine atom enhances binding affinity via halogen bonding, while the thiazole ring can form hydrogen bonds and π-π interactions with target proteins .
  • Cellular Pathway Disruption : It may disrupt critical cellular pathways involved in disease progression, making it a candidate for therapeutic applications against various conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. Research indicates:

  • Inhibition of Bacterial Growth : Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa3.0

Anticancer Activity

The compound has also been studied for its anticancer properties:

  • Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 μM, indicating moderate potency .
Cancer Cell LineIC50 (μM)
MCF-710
A54912

Case Studies

  • Antimicrobial Efficacy : A study by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
  • Anticancer Potential : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Modifications on the benzothiazole ring can significantly alter biological activity. For instance, introducing different halogens or alkyl groups can enhance antimicrobial or anticancer properties .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 7-bromobenzo[d]thiazole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thermal amidation using (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours achieves 75% yield (as in the synthesis of N-(adamantan-1-yl)-7-bromobenzo[d]thiazole-2-carboxamide) . Alternatively, hydrolysis of methyl/ethyl esters (e.g., 7-bromo-benzo[d]thiazole-2-carboxylate derivatives) under reflux with NaOH in methanol for 2 hours is effective . Key steps include purification via column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR/FTIR : 1H^1H-NMR (400 MHz, DMSO-d6) detects aromatic protons (δ 8.25–7.61 ppm) and ester groups (δ 4.73 ppm) . FTIR identifies carbonyl stretches (1666 cm1^{-1}) and C-Br bonds (500–600 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to solve crystal structures. Intermolecular interactions (e.g., C–H···O) can be analyzed via programs like Mercury .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across different protocols?

  • Methodological Answer : Compare reaction conditions (e.g., thermal vs. reflux methods) and catalysts. For instance, (NH₄)₂S₂O₈ in DMSO improves amidation efficiency compared to traditional coupling agents . Use HPLC or GC-MS to assess purity and identify byproducts. Adjust stoichiometry (e.g., 2 equiv. of nucleophile) and reaction time (24 hours vs. 6 hours) based on target functional groups .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • QSAR Models : Train models with descriptors like LogP (measured as 2.08) and topological polar surface area (67.4 Ų) to correlate structure with activity .

Q. How can crystallographic data improve understanding of intermolecular interactions in this compound?

  • Methodological Answer : Refine X-ray data with SHELXL to identify packing motifs (e.g., π-π stacking in benzo[d]thiazole rings). Analyze hydrogen bonding (e.g., C–H···O) using OLEX2 or PLATON. Compare unit cell parameters (e.g., monoclinic P21/cP2_1/c, a=11.730a = 11.730 Å) to assess polymorphism .

Q. What strategies optimize bioassay design for evaluating neuroprotective or anticancer activity?

  • Methodological Answer :

  • In Vitro Assays : Test acetylcholinesterase inhibition (for Alzheimer’s) at 0.1–10 µM concentrations . For anticancer activity, use MTT assays on cell lines (e.g., HeLa) with IC50_{50} calculations .
  • In Vivo Models : Administer derivatives (10–50 mg/kg) in transgenic mice for neurodegenerative studies, monitoring biomarkers (e.g., Aβ plaques) via ELISA .

Q. How do substituent modifications (e.g., bromine vs. chlorine) impact structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs (e.g., 7-chloro or 7-fluoro derivatives) and compare bioactivity. Bromine’s electronegativity and steric effects enhance binding to hydrophobic enzyme pockets (e.g., 75% yield in adamantyl derivatives vs. 68% in morpholino analogs) . Use Hammett constants (σ\sigma) to quantify electronic effects on reaction rates .

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